molecular formula C7H5ClO3 B014232 3-Chlorosalicylic acid CAS No. 1829-32-9

3-Chlorosalicylic acid

Cat. No. B014232
Key on ui cas rn: 1829-32-9
M. Wt: 172.56 g/mol
InChI Key: PPINMMULCRBDOS-UHFFFAOYSA-N
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Patent
US06323199B1

Procedure details

8.2 ml of methyl iodide is added to 10 g of 3-chlorosalicylic acid and 18 g of potassium carbonate in 88 ml of dimethylformamide, and the mixture is stirred overnight. It is diluted with water, extracted with ethyl acetate, the organic phase is dried (Na2SO4) and concentrated by evaporation. The residue is distilled on a bulb tube. 10 g of 3-chloro-2-methoxybenzoic acid methyl ester is obtained, boiling point 100° C./0.17 mbar.
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1]I.[Cl:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:6](C(O)=O)[C:5]=1O.[C:14](=[O:17])([O-])[O-:15].[K+].[K+].CN(C)[CH:22]=[O:23]>O>[CH3:1][O:15][C:14](=[O:17])[C:6]1[CH:10]=[CH:11][CH:12]=[C:4]([Cl:3])[C:5]=1[O:23][CH3:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
8.2 mL
Type
reactant
Smiles
CI
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C(C(=O)O)=CC=C1)O
Name
Quantity
18 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
88 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled on a bulb tube

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)Cl)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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